molecular formula C7H14N2 B091930 2-(Isopropylamino)-2-methylpropanenitrile CAS No. 16256-47-6

2-(Isopropylamino)-2-methylpropanenitrile

Cat. No. B091930
CAS RN: 16256-47-6
M. Wt: 126.2 g/mol
InChI Key: DIVFMQDYRZEDFX-UHFFFAOYSA-N
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Description

The compound 2-(Isopropylamino)-2-methylpropanenitrile is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, molecular structures, and chemical reactions, which can provide insights into the analysis of similar compounds. For instance, the synthesis of various heterocyclic systems using amino acids and the detailed molecular structure of a substituted imidazole are discussed .

Synthesis Analysis

The papers describe the synthesis of complex heterocyclic compounds. For example, Methyl 2-benzoylamino-3-dimethylaminopropenoate is used to react with carbocyclic and heterocyclic 1,3-diketones to afford various derivatives of tetrahydro-2H-1-benzopyran-2-one and related compounds . Another paper outlines the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate from N-acetylglycine, which is then used to synthesize a range of heterocyclic systems . These methods highlight the versatility of amino acid derivatives in synthesizing complex molecules, which could be relevant to the synthesis of 2-(Isopropylamino)-2-methylpropanenitrile.

Molecular Structure Analysis

The molecular and crystal structure of 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole has been determined using single-crystal X-ray diffraction methods, revealing a planar heterocyclic ring with the acetylamino-group forming a dihedral angle of nearly 90° with the plane . This detailed analysis provides a precedent for understanding how substituents on a heterocyclic ring can influence the overall molecular conformation, which is essential for predicting the behavior of similar compounds like 2-(Isopropylamino)-2-methylpropanenitrile.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-(Isopropylamino)-2-methylpropanenitrile, but they do provide examples of how related compounds participate in reactions to form various heterocyclic structures. For instance, the reactivity of methyl 2-benzoylamino-3-dimethylaminopropenoate with different nucleophiles leads to the formation of diverse heterocyclic compounds . Similarly, the reactivity of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate with heterocyclic amines and other nucleophiles results in the synthesis of substituted pyranones and fused pyranones . These examples can be used to infer potential reactivity patterns for 2-(Isopropylamino)-2-methylpropanenitrile.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(Isopropylamino)-2-methylpropanenitrile are not discussed in the provided papers, the structural analysis of related compounds can offer some insights. For example, the crystal structure analysis of 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole provides information on bond angles, non-bonded interatomic distances, and steric crowding, which are important factors in determining the physical properties of a compound . These details can help predict the solubility, melting point, and other physical properties of similar compounds.

Scientific Research Applications

  • Pharmacological Applications : Barrett and Wale (1970) investigated the beta-adrenoceptor inhibition properties of related compounds, highlighting potential uses in cardiovascular pharmacology (Barrett & Wale, 1970).

  • Oxidative Environment Monitoring in Pharmaceuticals : Wells-Knecht and Dunn (2019) studied the use of a related compound, 2,2'-azobis(2-methylpropanenitrile), to monitor the oxidative environment in pharmaceuticals (Wells-Knecht & Dunn, 2019).

  • Biosynthesis in Lepidoptera : Davis and Nahrstedt (1987) explored the incorporation of related nitriles into cyanogenic glucosides in butterflies and moths, which is crucial for understanding insect biochemistry (Davis & Nahrstedt, 1987).

  • Astronomical Observations : Luková et al. (2022) investigated 2-iminopropanenitrile for potential interstellar detection, demonstrating the relevance of related compounds in astronomy (Luková et al., 2022).

  • CO2 Capture : Barzagli, Mani, and Peruzzini (2016) studied the reaction of similar amines with CO2, which is significant for carbon capture technologies (Barzagli, Mani, & Peruzzini, 2016).

  • Herbicide Mechanisms : Brewer, Arntzen, and Slife (1979) researched the effects of related herbicides on chloroplasts, providing insights into agricultural chemistry (Brewer, Arntzen, & Slife, 1979).

  • Cyanogenic Glucoside Synthesis in Plants : Collinge and Hughes (1982) studied the synthesis of cyanogenic glucosides in white clover, involving related nitriles, which is important for plant biochemistry (Collinge & Hughes, 1982).

  • Catalysis in Organic Chemistry : Meyer et al. (2006) discussed the use of similar compounds as catalysts in organic synthesis, highlighting their importance in chemical reactions (Meyer et al., 2006).

  • Antimicrobial and Cytotoxic Activities : Öztürk et al. (2019) synthesized derivatives with potential antimicrobial and cytotoxic applications, indicating the compound's significance in medicinal chemistry (Öztürk et al., 2019).

  • Crystal Structure Analysis : Aime et al. (1976) analyzed the crystal structure of a related compound, contributing to our understanding of molecular structures (Aime et al., 1976).

Mechanism of Action

Target of Action

The compound 2-(Isopropylamino)-2-methylpropanenitrile, also known as Isoprenaline, primarily targets the beta-adrenergic receptors . These receptors play a crucial role in regulating the heart rate and the smooth muscles of the bronchi .

Mode of Action

Isoprenaline acts as a non-selective beta-adrenergic agonist . This means it binds to the beta-adrenergic receptors, mimicking the action of adrenaline and noradrenaline, leading to an increase in heart rate and relaxation of bronchial smooth muscles .

Biochemical Pathways

Upon binding to the beta-adrenergic receptors, Isoprenaline triggers a cascade of biochemical reactions. It activates the adenylyl cyclase enzyme, leading to an increase in the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cAMP then activate protein kinase A, which phosphorylates various proteins, leading to the desired physiological responses .

Pharmacokinetics

The pharmacokinetics of Isoprenaline involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and distributed in the body. It has a short duration of action as it is rapidly cleared . The exact ADME properties can vary depending on the route of administration and other factors.

Result of Action

The primary result of Isoprenaline’s action is an increase in heart rate (positive chronotropic effect) and relaxation of bronchial smooth muscles. This makes it useful in treating conditions like bradycardia (slow heart rate), heart block, and bronchospasm occurring during anesthesia .

properties

IUPAC Name

2-methyl-2-(propan-2-ylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-6(2)9-7(3,4)5-8/h6,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVFMQDYRZEDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368845
Record name 2-(isopropylamino)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)-2-methylpropanenitrile

CAS RN

16256-47-6
Record name 2-(isopropylamino)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-[(propan-2-yl)amino]propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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